molecular formula C10H16O B154639 alpha-Pinene oxide CAS No. 1686-14-2

alpha-Pinene oxide

Cat. No.: B154639
CAS No.: 1686-14-2
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-UHFFFAOYSA-N
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Description

Alpha-Pinene oxide is an organic compound derived from alpha-Pinene, a monoterpene commonly found in the oils of coniferous trees. It is a colorless liquid with a characteristic odor and is widely used in the synthesis of various chemicals, including fragrances and pharmaceuticals. The compound is known for its reactivity and versatility in organic synthesis.

Mechanism of Action

Target of Action

Alpha-Pinene oxide, also known as 2,3-Epoxypinane, is a compound that primarily targets various cellular processes. It has been found to have inhibitory effects on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β . It also exhibits cytotoxicity activity on human melanoma and breast cancer cells .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) p65 . These interactions result in changes in cellular processes, such as inflammation and apoptosis .

Biochemical Pathways

This compound is involved in several biochemical pathways. One of the key pathways is the isomerization of this compound, which results in the formation of valuable products such as campholenic aldehyde and trans-carveol . Another pathway involves the decyclization of this compound, leading to the formation of cis-2-methyl-5-isopropylhexa-2,5-dienal .

Pharmacokinetics

Research has shown that nanoemulsion-based formulations can be used to improve the delivery of hydrophobic molecules like this compound, potentially enhancing its bioavailability .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to significantly reduce cerebral edema and infarct size, improve neurobehavioral function, and restore antioxidant enzyme activity to normal levels while decreasing levels of inflammatory factors in the brain . It also exhibits anti-proliferative activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, higher temperatures have been found to increase the rate of alpha-pinene conversion but reduce selectivity to this compound . The solvent used can also affect the product distribution in the isomerization of this compound .

Biochemical Analysis

Biochemical Properties

Alpha-Pinene oxide plays a significant role in biochemical reactions. It is involved in the lipase-mediated epoxidation of alpha-pinene, a process that has been studied for its green and environmentally friendly characteristics . The compound interacts with enzymes such as lipase, which catalyzes the epoxidation reaction . The nature of these interactions involves the transformation of alpha-pinene into this compound, a process that is influenced by factors such as reaction temperature and the presence of substrates like hydrogen peroxide and acyl donor .

Cellular Effects

This compound has been found to exhibit various effects on different types of cells. For instance, it has been reported to have cytotoxic activity and therapeutic anticancer efficacy . It has been shown to influence cell function by inducing apoptosis in cancer cells, as evidenced by an increase in the BAX/BCL-2 ratio in treated cells . Furthermore, this compound has been found to have anti-inflammatory properties, which can impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules and changes in gene expression. For instance, during the lipase-mediated epoxidation of alpha-pinene, this compound is formed through a series of reactions involving the generation of per-carboxylic acid from carboxylic acid, followed by a self-catalyzed epoxidation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the epoxidation reaction, the product yield can reach a maximum after a certain period . Additionally, the compound’s stability and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown to improve motor dysfunction induced by 3-Nitropropionic acid in an animal model of Huntington’s disease

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced through the epoxidation of alpha-pinene, a process that involves the interaction with enzymes such as lipase . The compound can also undergo further transformations, leading to the formation of other metabolites .

Transport and Distribution

It is known that the compound can be transported and distributed within cells during the epoxidation process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Pinene oxide is primarily synthesized through the epoxidation of alpha-Pinene. This process involves the addition of an oxygen atom to the double bond of alpha-Pinene, forming the epoxide ring. One common method for this transformation is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst, such as tungsten-based polyoxometalates . The reaction is typically carried out at temperatures ranging from 30 to 70 degrees Celsius, achieving high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally friendly processes. For example, the epoxidation of alpha-Pinene using hydrogen peroxide can be performed without the use of organic solvents, enhancing the reaction rate and selectivity . This method is advantageous due to its high atom economy and minimal side product formation.

Chemical Reactions Analysis

Types of Reactions: Alpha-Pinene oxide undergoes various chemical reactions, including isomerization, hydrolysis, and oxidation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Alpha-Pinene oxide can be compared with other similar compounds, such as beta-Pinene oxide and limonene oxide:

Uniqueness: this compound is unique due to its high selectivity in epoxidation reactions and its versatile applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUSWIGRKFAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051781
Record name alpha-Pinene oxide
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Alpha-Pinene-oxide
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CAS No.

1686-14-2, 74525-43-2
Record name α-Pinene oxide
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Record name 2-Pinene oxide
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Record name alpha-Pinene-oxide
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Record name 2,3-Epoxypinane
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Record name 2,3-Epoxypinane
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Record name 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl-
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Record name alpha-Pinene oxide
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Record name 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane
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Record name Alpha-Pinene-oxide
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Synthesis routes and methods I

Procedure details

in a first stage, epoxidizing α-pinene with a 15-30% solution of perbenzoic acid in chloroform at a temperature between -1° C. and -10° C. to obtain α-pinene epoxide
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Synthesis routes and methods II

Procedure details

550 ml of a 23.3% (151 g) chloroform solution of 100% perbenzoic acid, are loaded into a glass reactor vessel of 2 l capacity, externally cooled to -15° C. Over a period of around 2 hours 150 g of 95% α-pinene are dripped in, maintaining the temperature between -5° C. and -2° C. The solution is then stirred for 1 hour, lowering the temperature to -10° C. At this temperature the perbenzoic acid which has precipitated out is filtered off. The chloroform solution obtained is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order to eliminate the contained residual benzoic acid. The process is then completed as in example 2a.
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Synthesis routes and methods III

Procedure details

2.1 mL of methylacetoacetate (20 mmol) and 1.8 mL of n-butanol (20 mmol) were added into 20 mL of toluene and stirred at 30° C. and 400 rpm for 15 minutes. 155 mg of the catalyst (FerlipaseCB(7) polymer beads) prepared in (2) was added into the mixture to initiate reaction. A clear liquid sample was periodically sampled and analyzed using gas chromatography to identify n-butyl acetoacetate, which was the reaction product.
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Synthesis routes and methods IV

Procedure details

48 ml of n-butanol (525 millimols), 152 ml of alpha-pinene (975 millimols), 1.15 ml of pyridine (14 millimols) and 807 mg of SeO2 (7.3 millimols) are introduced successively into a reactor similar to that of Example 1. The Florentine receiver itself contains 25 ml of n-butanol (273 millimols). After the reaction mixture has been heated to a temperature of 323 K., 10 ml of 84% strength H2O2 (340 millimols) are introduced over a period of 25 minutes. After the reaction has been left to continue for a further 39 minutes, the alpha-pinene oxide formed is determined by gas chromatography: 292 millimols.
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48 mL
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152 mL
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807 mg
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25 mL
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Synthesis routes and methods V

Procedure details

To a mechanically stirred solution of α-pinene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water and 30 ml acetonitrile at 25° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 6 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded α-pinene oxide in 85% yield with selectivity 93%.
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85%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of alpha-pinene oxide?

A1: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Several spectroscopic techniques can be used for characterization, including:

  • Infrared (IR) Spectroscopy: [] This method helps identify functional groups like the epoxide ring and methyl groups present in the molecule.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] Both 1H and 13C NMR can be used to determine the structure and stereochemistry of this compound.
  • Raman Optical Activity (ROA): [] This technique is particularly useful for studying chiral transitions during reactions involving this compound.

Q3: What is known about the stability of this compound under different conditions?

A3: this compound is known to be unstable in water and undergoes hydrolysis, leading to the formation of compounds like trans-sobrerol, campholene aldehyde, and various alcohols. [, ] The stability is also influenced by temperature, with higher temperatures generally accelerating degradation.

Q4: Are there any specific material compatibilities or incompatibilities to be aware of when working with this compound?

A4: While specific data is limited in the provided articles, the reactivity of this compound with nucleophiles like water suggests potential incompatibility with protic solvents and materials containing nucleophilic groups.

Q5: How is this compound used in organic synthesis?

A5: this compound is a valuable starting material in organic synthesis due to its strained epoxide ring. It can undergo ring-opening reactions with various nucleophiles, leading to a diverse range of products. [, , , ]

Q6: Are there specific catalysts that facilitate reactions with this compound?

A6: Yes, both acidic and basic conditions can promote reactions with this compound.

  • Acidic Conditions: Acids like phosphotungstic acid (H3PW12O40) can catalyze the isomerization of this compound to products like campholenic aldehyde, trans-carveol, trans-sobrerol, and pinol. The selectivity of the reaction is highly dependent on the solvent used. [] Other acidic catalysts, like silicotungstic acid supported on SBA-15, have also been explored for epoxidation reactions. [, ]
  • Basic Conditions: Strong bases, like lithium diethylamide, can also be used to isomerize this compound. []

Q7: What are some applications of this compound derivatives?

A7: Derivatives of this compound find applications in various industries:

  • Fragrance Industry: Campholenic aldehyde, a product of this compound isomerization, is a valuable fragrance compound. []
  • Pharmaceutical Industry: Trans-sobrerol, another derivative, is used in medications with mucolytic action and for treating headaches and respiratory illnesses. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT) calculations, have been used to understand the chiral transitions involved in reactions with this compound. [] These calculations help explain the observed changes in Raman optical activity spectra.

Q9: How do structural modifications of this compound affect its reactivity?

A9: The presence and position of substituents on the this compound structure can significantly influence its reactivity. For example, pinane derivatives with substituents at carbon 3 were found to inhibit the this compound lyase enzyme. []

Q10: What happens to this compound in the environment?

A10: this compound, being volatile, can be present in the atmosphere. It contributes to the formation of secondary organic aerosol (SOA) through reactions with atmospheric oxidants like ozone and hydroxyl radicals. [, , , , ]

Q11: How do different oxidants influence this compound degradation in the atmosphere?

A11: Different oxidants can lead to different product distributions from this compound degradation. Studies using a chemical ionization atmospheric pressure interface time-of-flight mass spectrometer (CI-APi-TOF) have shown that varying levels of ozone, hydroxyl radicals (HOx), and nitrogen oxides (NOx) result in distinct product clusters. []

Q12: How is this compound typically quantified?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for quantifying this compound. This method offers high sensitivity and selectivity. [, ] Headspace GC-MS is particularly useful for analyzing this compound in biological samples like blood. []

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